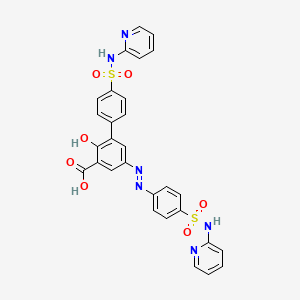
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], are various inflammatory molecules . The compound is known to inhibit leukotrienes and prostaglandins, key mediators of inflammation .
Mode of Action
Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .
Biochemical Pathways
Sulfasalazine is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine . The effects of Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied . The effects are complex, but it appears that Sulfasalazine and its metabolites are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways .
Pharmacokinetics
It is known that sulfasalazine is metabolized by intestinal bacteria into mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine .
Result of Action
The result of the action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is the inhibition of various inflammatory molecules, leading to a reduction in inflammation . This makes Sulfasalazine and its impurities effective in managing inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .
Action Environment
The action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Furthermore, the efficacy and stability of the compound can be affected by factors such as pH and temperature .
Análisis Bioquímico
Biochemical Properties
The compound is known to play a role in biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is expected that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that Sulfasalazine metabolizes to sulfapyridine , but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
Information on any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles is currently lacking .
Propiedades
IUPAC Name |
2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISAHTSZQJGNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391062-34-2 |
Source


|
| Record name | 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

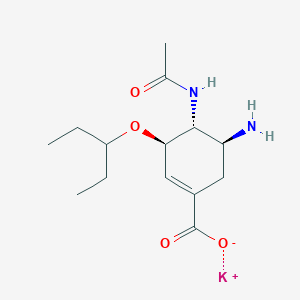
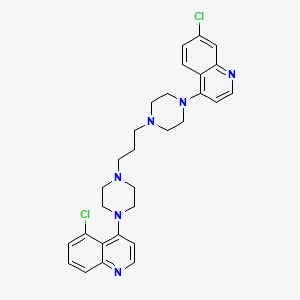

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
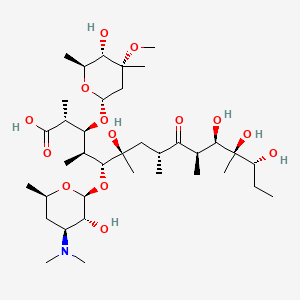
![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)
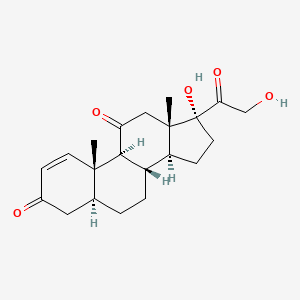

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
